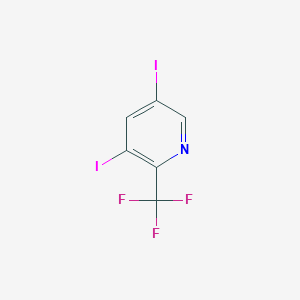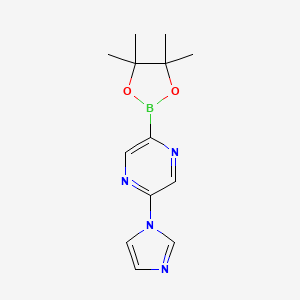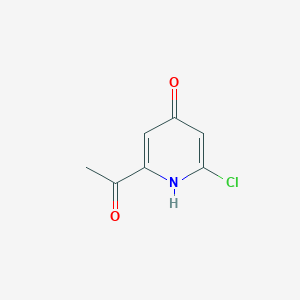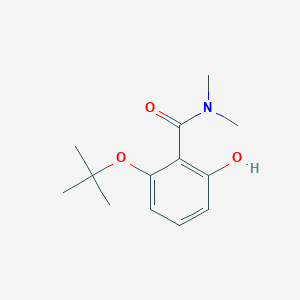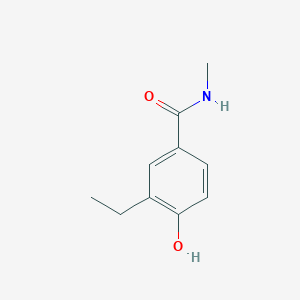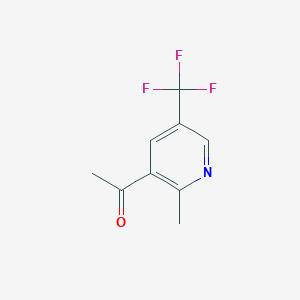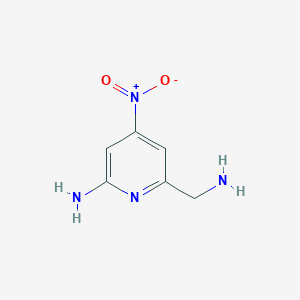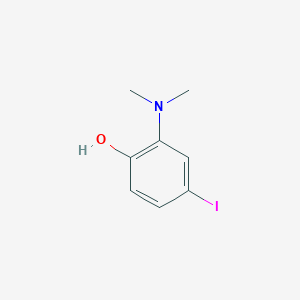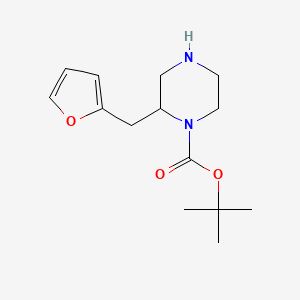
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl It is a cyclobutanol derivative that contains two fluorine atoms and a methylaminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride typically involves the following steps:
Formation of the cyclobutanol ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the difluoro group: Fluorination reactions are employed to introduce the difluoro group at the desired positions on the cyclobutanol ring.
Attachment of the methylaminomethyl group:
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the synthesis reactions under controlled conditions.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Analytical methods such as NMR, IR, and mass spectrometry are used to confirm the identity and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclobutanol ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles such as amines, thiols, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of difluorocyclobutanone derivatives.
Reduction: Formation of difluorocyclobutanol derivatives.
Substitution: Formation of substituted cyclobutanol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme inhibition: Inhibition of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting signaling pathways that regulate cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoro-1-(aminomethyl)cyclobutanol: Similar structure but lacks the methyl group.
3,3-Difluoro-1-(methylaminomethyl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.
3,3-Difluoro-1-(methylaminomethyl)cyclohexanol: Similar structure but with a cyclohexanol ring.
Uniqueness
3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride is unique due to its specific combination of a cyclobutanol ring, difluoro groups, and a methylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C6H12ClF2NO |
|---|---|
Molekulargewicht |
187.61 g/mol |
IUPAC-Name |
3,3-difluoro-1-(methylaminomethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c1-9-4-5(10)2-6(7,8)3-5;/h9-10H,2-4H2,1H3;1H |
InChI-Schlüssel |
ALVOXJDYTUODBM-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1(CC(C1)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




